Welcome to the BenchChem Online Store!
molecular formula C9H18N2O2 B156671 tert-butyl N-(azetidin-3-ylmethyl)carbamate CAS No. 91188-15-7

tert-butyl N-(azetidin-3-ylmethyl)carbamate

Cat. No. B156671
M. Wt: 186.25 g/mol
InChI Key: MOLUHRBHXXGWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05723444

Procedure details

The title compound was prepared from 3-(N-tert-butyloxycarbonylaminoethyl)-1-benzhydryl azetidine according the procedure for 3-(N-tert-butyloxycarbonylaminomethyl) azetidine, in a yield of 1.2 g (70%).
Name
3-(N-tert-butyloxycarbonylaminoethyl)-1-benzhydryl azetidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH:11]1[CH2:14][N:13](C(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:12]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OC(NCC1CNC1)=O)(C)(C)C>>[C:1]([O:5][C:6]([NH:8][CH2:9][CH2:10][CH:11]1[CH2:12][NH:13][CH2:14]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-(N-tert-butyloxycarbonylaminoethyl)-1-benzhydryl azetidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1CNC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCC1CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.